Parthenosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

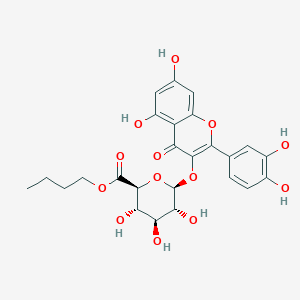

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O13 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

butyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H26O13/c1-2-3-6-35-24(34)23-19(32)18(31)20(33)25(38-23)37-22-17(30)16-14(29)8-11(26)9-15(16)36-21(22)10-4-5-12(27)13(28)7-10/h4-5,7-9,18-20,23,25-29,31-33H,2-3,6H2,1H3/t18-,19-,20+,23-,25+/m0/s1 |

InChI Key |

INCAPNMMVMDQPT-PNRYVWDLSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CCCCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Parthenosin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its synthetic derivatives, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Efficacy of this compound and Its Derivatives

The cytotoxic and antimicrobial activities of this compound and its derivatives have been evaluated across various studies. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50) for anti-cancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects.

Table 1: Anti-cancer Activity (IC50 Values) of this compound and Its Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Parthenolide | SiHa | Human Cervical Cancer | 8.42 ± 0.76 | |

| Parthenolide | MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | |

| Parthenolide | A549 | Human Lung Carcinoma | 4.3 | |

| Parthenolide | TE671 | Human Medulloblastoma | 6.5 | |

| Parthenolide | HT-29 | Human Colon Adenocarcinoma | 7.0 | |

| Parthenolide | HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | |

| Parthenolide Derivative 1 | NCI-H820 | Human Lung Cancer | 2.66 | |

| Parthenolide Derivative 1 | Huh-7 | Human Liver Cancer | 2.36 | |

| Parthenolide Derivative 1 | PANC-1 | Human Pancreatic Cancer | 2.16 | |

| Parthenolide Derivative 29e | HT29 | Human Colorectal Cancer | 0.66 | |

| Parthenolide Derivative 29e | SW480 | Human Colorectal Cancer | 0.22 | |

| Parthenin Analog P19 | HL-60 | Human Promyelocytic Leukemia | 3.5 | |

| Parthenin Analog ZA-5 | A549 | Human Lung Carcinoma | 1.03 | |

| Parthenin Analog ZB-1 | MDA-MB-231 | Human Breast Cancer | ~Adriamycin | |

| Dimethylaminoparthenolide (DMAPT) | AML Cells | Acute Myeloid Leukemia | LD50: 1.7 | |

| DMAPT-D6 | U87 | Human Glioblastoma | 15.5 | |

| DMAPT-D6 | LN229 | Human Glioblastoma | 11.15 |

Table 2: Antimicrobial Activity (MIC Values) of Parthenolide and Its Derivatives

| Compound | Microorganism | Type | MIC (mg/mL) | Reference |

| Parthenium hysterophorus (ethyl acetate extract) | Bacillus subtilis | Bacterium | 3.12 | |

| Parthenium hysterophorus (ethyl acetate extract) | Staphylococcus aureus | Bacterium | 6.25 | |

| Parthenium hysterophorus (ethyl acetate extract) | Pseudomonas aeruginosa | Bacterium | 6.25 | |

| Parthenium hysterophorus (ethyl acetate extract) | Saccharomyces cerevisiae | Yeast | - | |

| Parthenium hysterophorus (ethyl acetate extract) | Candida albicans | Yeast | - | |

| Parthenolide | Pseudomonas aeruginosa PAO1 | Bacterium | 1 mM (sub-MIC for anti-biofilm) |

Core Signaling Pathways Modulated by this compound and Derivatives

This compound and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

Anti-Cancer and Anti-Inflammatory Mechanisms

A primary mechanism of action for this compound is the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway. It also targets the STAT3 and p53 pathways, leading to the induction of apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a colorimetric assay).

-

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

-

Apoptosis Detection

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol (for fluorescence microscopy):

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound or its derivatives.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the phosphorylation status of STAT3.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol for Phospho-STAT3:

-

Cell Lysis: Treat cells with this compound or its derivatives. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer and inflammation, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to facilitate ongoing research and development efforts in this exciting field. Further investigations, including in vivo studies and the development of more potent and specific derivatives, are warranted to fully realize the clinical potential of these natural product-inspired molecules.

Parthenosin Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anticancer properties. A substantial body of evidence indicates that this compound exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger programmed cell death. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound-Induced Apoptosis

Apoptosis is a crucial physiological process of programmed cell death essential for normal development and tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[3][4] Apoptosis is broadly mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[1][5][6] this compound has been shown to induce apoptosis in a variety of cancer cell lines by modulating key signaling molecules in both the intrinsic and extrinsic pathways.[7][8][9] Its pro-apoptotic activity is often linked to the generation of reactive oxygen species (ROS) and the inhibition of pro-survival transcription factors.[7][10]

Quantitative Data on this compound's Apoptotic Effects

The pro-apoptotic efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key data points, including IC50 values and the modulation of key apoptotic proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (h) | Assay | Reference |

| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | 48 | MTT | [11][12] |

| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | 48 | MTT | [11][12] |

| GBC-SD | Gallbladder Cancer | 15.6 | 24 | CCK8 | [13] |

| GBC-SD | Gallbladder Cancer | 17.55 | 48 | CCK8 | [13] |

| NOZ | Gallbladder Cancer | ~31.54 | 24 | CCK8 | [13] |

| NOZ | Gallbladder Cancer | 28.75 | 48 | CCK8 | [13] |

| Lymphoid Neoplastic Cell Lines | Various | 1 - 10 | 24, 48, 72 | Resazurin | [10] |

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line | Protein | Effect | Fold Change / Observation | Reference |

| SiHa | p53 | Upregulation | 9.67-fold | [11] |

| MCF-7 | p53 | Upregulation | 3.15-fold | [11] |

| SiHa | Bax | Upregulation | Bax/Bcl-2 ratio: 3.4 | [11] |

| MCF-7 | Bax | Upregulation | Bax/Bcl-2 ratio: 2.3 | [11] |

| SiHa & MCF-7 | Bcl-2 | Downregulation | - | [11] |

| SiHa & MCF-7 | Caspase-3, -6, -9 | Upregulation | - | [11] |

| BxPC-3 | Bcl-2 | Downregulation | - | [14] |

| BxPC-3 | Pro-caspase-3 | Downregulation | - | [14] |

| BxPC-3 | Bax | Upregulation | - | [14] |

| BxPC-3 | Caspase-9 | Upregulation | - | [14] |

| GBC-SD & NOZ | BAX | Upregulation | - | [13] |

| GBC-SD & NOZ | Cleaved PARP-1 | Upregulation | - | [13] |

| GBC-SD & NOZ | Cleaved Caspase-3 | Upregulation | - | [13] |

| GBC-SD & NOZ | Cleaved Caspase-9 | Upregulation | - | [13] |

| GBC-SD & NOZ | p53 | Upregulation | - | [13] |

| GBC-SD & NOZ | BCL-2 | Downregulation | - | [13] |

| COLO205 | Bak | Upregulation | - | [8] |

Core Signaling Pathways Modulated by this compound

This compound's induction of apoptosis is a multi-faceted process involving the perturbation of several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes cell survival, proliferation, and inflammation by upregulating anti-apoptotic genes such as BCL-2 and BCL-xL.[15][16] Constitutive activation of the NF-κB pathway is a common feature in many cancers.[10][16] this compound is a well-established inhibitor of NF-κB signaling.[15][17][18] It is thought to directly interact with the p65 subunit of NF-κB and inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[15][17] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target anti-apoptotic genes.[15][16] The inhibition of NF-κB by this compound leads to the downregulation of Bcl-2 and Bcl-xL, sensitizing cancer cells to apoptosis.[15][17]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is aberrantly activated in many cancers and plays a crucial role in promoting cell proliferation and survival.[19][20] The activation of STAT3 is often mediated by Janus kinases (JAKs).[19][21] this compound has been identified as a covalent pan-JAK inhibitor, directly targeting and inactivating JAKs.[19][22] By inhibiting JAKs, this compound prevents the phosphorylation and subsequent activation of STAT3.[19] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival, such as Bcl-2, Bcl-xL, and Survivin, thereby promoting apoptosis.[20][21]

Activation of the MAPK Signaling Pathway and ROS Generation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are involved in the regulation of various cellular processes, including apoptosis. This compound has been shown to induce apoptosis in gallbladder cancer cells through the MAPK signaling pathway.[13] Specifically, it has been observed to decrease the phosphorylation of ERK and MEK.[13]

A crucial mechanism underlying this compound's pro-apoptotic activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[10][16][23] Increased intracellular ROS levels can lead to a decrease in the mitochondrial membrane potential, promoting the mitochondrial pathway of apoptosis.[10][16] The generation of ROS by this compound is often associated with the depletion of intracellular glutathione (GSH), a key antioxidant.[7][10] This increase in ROS can also activate stress-activated protein kinases like JNK, which can further promote apoptosis.

Induction of the Mitochondrial (Intrinsic) and Death Receptor (Extrinsic) Pathways

This compound can trigger apoptosis through both the intrinsic and extrinsic pathways.

Intrinsic Pathway: The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).[24][25] this compound promotes the intrinsic pathway by:

-

Increasing ROS levels , which leads to a decrease in the mitochondrial membrane potential.[10]

-

Modulating the Bcl-2 family of proteins . It upregulates pro-apoptotic proteins like Bax and Bak and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][11][14] This shift in the Bax/Bcl-2 ratio favors MOMP.[11]

-

The permeabilized mitochondria release cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[25][26]

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface.[5] this compound has been shown to activate the death receptor pathway, leading to the activation of caspase-8.[7][8] Activated caspase-8 can then directly activate caspase-3 or cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, creating a crosstalk between the two pathways.[8]

References

- 1. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of proapoptotic Bcl-2 family members in parthenolide-induced mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mitochondrial Changes in Apoptosis [novusbio.com]

- 26. View of Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]

The Anti-inflammatory Effects of Parthenosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenosin, a sesquiterpene lactone primarily isolated from the medicinal plant Tanacetum parthenium (feverfew), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including NF-κB, STAT3, MAPKs, and the NLRP3 inflammasome. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with the ability to attenuate inflammatory responses through multiple mechanisms. This guide delves into the core scientific findings that elucidate its mode of action.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent efficacy of this compound in mitigating inflammatory responses.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |

| NF-κB Luciferase Reporter Assay | HEK-Blue™ Null 1 | - | 15 µM | Significant inhibition of NF-κB activity | [1] |

| 50 µM | Dose-dependent inhibition of NF-κB activity | [1] | |||

| 70 µM | Strong inhibition of NF-κB activity | [1] | |||

| STAT3 Luciferase Reporter Assay | HepG2/STAT3 | IL-6 (10 ng/mL) | IC50: 2.628 µmol/L | Inhibition of IL-6-induced luciferase activity | [2] |

| STAT3 Phosphorylation (Tyr705) | MDA-MB-231 | IL-6 (10 ng/mL) | IC50: 4.804 µmol/L | Inhibition of IL-6-induced STAT3 phosphorylation | [2] |

| JAK2 Kinase Assay | Overexpressed JAK2 from HEK293 | - | IC50: 3.937 µmol/L | Direct inhibition of JAK2 activity | [2] |

| IL-6 Secretion | BV-2 microglia | LPS | 200 nM | 29% reduction | [3] |

| 1 µM | 45% reduction | [3] | |||

| 5 µM | 98% reduction | [3] | |||

| TNF-α Secretion | BV-2 microglia | LPS | 5 µM | 54% reduction | [3] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Species | Inflammatory Agent | This compound Dosage | Route of Administration | Effect | Reference |

| Collagen Antibody-Induced Arthritis (CAIA) | BALB/c mice | Collagen antibodies + LPS | 1 mg/kg/day | - | Significantly lower paw scores on day 10 | [3][4] |

| 4 mg/kg/day | - | Significantly lower paw scores on days 8, 9, and 10 | [3][4] | |||

| Angiotensin II-induced Left Ventricular Hypertrophy | Rats | Angiotensin II (33 μg/kg/h) | 0.5 mg/kg/day | i.p. | Abolished STAT3 activation and reduced LVH | [5] |

| Zymosan Air-Pouch Model | Mice | Zymosan | IC50 = 6.7 mg/kg (for N-phenylanthranilic acid, a related compound) | i.m. | Dose-dependent reduction in neutrophil number | [6] |

Core Mechanisms of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams generated using the DOT language to visualize the molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by directly targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1][7]

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Attenuation of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for mediating the cellular response to cytokines like Interleukin-6 (IL-6). Upon IL-6 binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. This compound has been identified as a potent inhibitor of this pathway, acting as a covalent pan-JAK inhibitor.[2][4][8] It directly interacts with and inactivates JAKs, thereby preventing STAT3 phosphorylation and its downstream effects.[2]

Caption: this compound inhibits the JAK/STAT3 pathway by directly targeting JAKs.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals to cellular responses, including inflammation. While the precise mechanisms of this compound's interaction with all MAPK pathways are still under investigation, evidence suggests its involvement in their regulation. For instance, in some contexts, this compound has been shown to inhibit JNK signaling. The diagram below illustrates a generalized MAPK cascade and a potential point of intervention for this compound.

Caption: this compound may modulate MAPK signaling, potentially by inhibiting MAPKKs.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often from TLR activation by PAMPs like LPS, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. An activation signal (Signal 2), such as ATP or nigericin, then triggers the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, although the exact molecular target is still being elucidated. It is hypothesized to interfere with the assembly of the complex.

Caption: this compound inhibits the NLRP3 inflammasome, likely by preventing its assembly.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

In Vitro Assays

-

Cell Lines:

-

BV-2 (murine microglia)

-

HEK-Blue™ Null 1 (human embryonic kidney)

-

HepG2/STAT3 (human liver carcinoma with STAT3 reporter)

-

MDA-MB-231 (human breast adenocarcinoma)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

-

Inflammatory Stimulation: Cells are pre-treated with this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a cytokine like IL-6 (e.g., 10 ng/mL).

-

Cell Seeding: Seed HEK-Blue™ Null 1 cells in a 96-well plate.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 15, 50, 70 µM) for 24 hours.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize luciferase activity to total protein concentration and express the results as a percentage of the control.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JNK, JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

-

Sample Collection: Collect the cell culture supernatants after treatment and stimulation.

-

ELISA Procedure: Perform the ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

In Vivo Models of Inflammation

-

Animals: Use male or female BALB/c mice (6-8 weeks old).

-

Induction of Arthritis: Administer a cocktail of monoclonal antibodies against type II collagen intravenously or intraperitoneally on day 0. On day 3, administer LPS (e.g., 25-50 µg) intraperitoneally to synchronize and enhance the arthritis.

-

This compound Treatment: Administer this compound (e.g., 1 or 4 mg/kg/day) or vehicle control daily, starting from day 0 or day 3.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling and redness. Score the severity of arthritis in each paw on a scale of 0-4.

-

Histological Analysis: At the end of the experiment, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

This compound Treatment: Administer this compound or vehicle control intraperitoneally or orally 30-60 minutes before the carrageenan injection.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the vehicle control group.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for in vitro and in vivo experiments investigating the anti-inflammatory effects of this compound.

Caption: A typical workflow for in vitro investigation of this compound's anti-inflammatory effects.

Caption: A generalized workflow for in vivo evaluation of this compound's anti-inflammatory potential.

Conclusion

This compound demonstrates significant anti-inflammatory activity through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, JAK/STAT3, MAPKs, and the NLRP3 inflammasome. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases. Future research should focus on elucidating the precise molecular targets of this compound within the MAPK and NLRP3 inflammasome pathways, as well as on conducting comprehensive preclinical and clinical studies to establish its safety and efficacy in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. IL-1 beta ELISA Kits [thermofisher.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parthenolide inhibits activation of signal transducers and activators of transcription (STATs) induced by cytokines of the IL-6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

Parthenolide in Cancer Therapy: A Technical Guide for Researchers

Introduction

Parthenolide (PTL), a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention in oncological research for its potent anti-cancer properties.[1] Traditionally used for its anti-inflammatory and anti-migraine effects, recent preclinical studies have illuminated its potential as a multi-targeting anti-neoplastic agent.[1] This technical guide provides an in-depth overview of the current research on parthenolide for cancer treatment, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to aid researchers and drug development professionals in this field.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Parthenolide exerts its anti-cancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer. Its primary mechanisms include the inhibition of pro-survival transcription factors, induction of oxidative stress, and activation of apoptotic pathways.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, proliferation, and resistance to therapy.[1][2] Parthenolide is a well-documented inhibitor of this pathway.[1][3][4][5][6] It has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4] By preventing IκBα degradation, parthenolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of its downstream anti-apoptotic and pro-proliferative target genes.[4][7] Some studies also suggest that parthenolide can directly modify the p65 subunit of NF-κB, further preventing its nuclear translocation and activity.[1][2][4]

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

Suppression of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers, contributing to cell proliferation, survival, and metastasis.[8][9] Parthenolide has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway.[8][9][10] Research indicates that parthenolide covalently binds to and inhibits Janus kinases (JAKs), the upstream kinases responsible for STAT3 phosphorylation.[8][9][10] Specifically, it has been shown to modify cysteine residues on JAK2, suppressing its kinase activity.[8][10] This inhibition prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating the expression of its target genes.[1][8]

Caption: Inhibition of the JAK/STAT3 signaling pathway by Parthenolide.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

Parthenolide can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] A key mechanism is the generation of reactive oxygen species (ROS).[2][11] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic cell death.[12][13][14][15] Parthenolide-induced ROS production has been linked to the depletion of intracellular glutathione (GSH), a major antioxidant.[1][11]

The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[16] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptosis.[16][17][18] Parthenolide also upregulates the expression of pro-apoptotic proteins like Bax and Bim while downregulating anti-apoptotic proteins such as Bcl-2.[7][17][18]

Furthermore, parthenolide can enhance the extrinsic apoptotic pathway by upregulating the expression of death receptor 5 (DR5), leading to the activation of caspase-8.[17]

Caption: Induction of apoptosis by Parthenolide via intrinsic and extrinsic pathways.

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of parthenolide have been quantified across a range of cancer cell lines and in vivo models.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of parthenolide in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Cervical Cancer | SiHa | 8.42 ± 0.76 | MTT | [18] |

| Breast Cancer | MCF-7 | 9.54 ± 0.82 | MTT | [18] |

| Colorectal Cancer | HCT116 | ~22.4 | Crystal Violet | [19] |

| Lung Cancer | A549, H522 | 5-20 (95% proliferation inhibition) | BrdU | [20] |

| Bladder Cancer | UMUC-3, HT-1197, HT-1376 | 5-20 (95% proliferation inhibition) | BrdU | [20] |

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of parthenolide has also been demonstrated in animal models.

| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| Oral Cancer | Nude mouse xenograft (HN22 cells) | 10 mg/kg/day | Significant reduction in tumor size and volume | [17] |

| Colorectal Cancer | Xenograft model | Intraperitoneal injection | Significant inhibition of tumor growth and angiogenesis | [16] |

| Colitis-Associated Colon Cancer | AOM/DSS mouse model | 2 mg/kg and 4 mg/kg | Significant reduction in histological acuteness of CAC | [7] |

| Gastric Cancer | Peritoneal dissemination model | Combination with paclitaxel | Significantly suppressed disseminated nodules and prolonged survival | [3] |

| Lung Cancer | A549 subcutaneous xenograft | Oral DMAPT | 54% | [20] |

| Bladder Cancer | UMUC-3 subcutaneous xenograft | Oral DMAPT | 63% | [20] |

*DMAPT (Dimethylaminoparthenolide) is a water-soluble analog of parthenolide.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies for key experiments cited in parthenolide research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells (e.g., SiHa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of parthenolide (e.g., 3.5-21 µM) for 24 and 48 hours.[18]

-

Add MTT solution to each well and incubate for a specified period (e.g., 4 hours) to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis (Western Blotting for Apoptotic Markers)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

Protocol Outline:

-

Treat cancer cells (e.g., MC-3, HN22) with parthenolide at various concentrations or for different time points.[17]

-

Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bim, DR5, and cleaved caspase-8.[17] Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Nude Mouse Xenograft Assay

This in vivo model is used to assess the anti-tumor efficacy of a compound on human tumors grown in immunodeficient mice.

-

Principle: Human cancer cells are injected into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

-

Protocol Outline:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HN22) into the flank of nude mice.[17]

-

Allow the tumors to grow to a palpable size.

-

Randomly divide the mice into treatment and control groups.

-

Administer parthenolide (e.g., 10 mg/kg/day, three times per week) or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).[17]

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

Perform histopathological analysis of the tumors and major organs to assess for apoptosis and toxicity.

-

Caption: General workflow for an in vivo nude mouse xenograft assay.

Conclusion and Future Directions

Parthenolide demonstrates significant promise as a multi-targeting agent for cancer therapy. Its ability to concurrently inhibit key pro-survival pathways like NF-κB and STAT3, while inducing apoptotic cell death through ROS generation, makes it an attractive candidate for further development. The preclinical data, both in vitro and in vivo, provide a strong rationale for its continued investigation.

However, challenges remain, including its poor water solubility and bioavailability, which may limit its clinical utility.[2][21] The development of more soluble analogs, such as DMAPT, represents a step towards overcoming these limitations.[20] As of late 2023, clinical trials specifically investigating parthenolide for cancer treatment are limited, though related companies like Parthenon Therapeutics are exploring compounds that target the tumor microenvironment, a field where parthenolide's mechanisms may have relevance.[22][23][24][25][26]

Future research should focus on optimizing the delivery of parthenolide to tumor tissues, potentially through nano-encapsulation technologies, and on identifying predictive biomarkers to select patients who are most likely to respond to treatment.[21] Furthermore, combination therapies that leverage parthenolide's ability to sensitize cancer cells to conventional chemotherapeutics or other targeted agents warrant thorough investigation.[1][3][6] The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these critical research endeavors.

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 5. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactive oxygen species in cancer: a paradox between pro- and anti-tumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive Oxygen Species: A Key Constituent in Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A water soluble parthenolide analog suppresses in vivo tumor growth of two tobacco-associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Parthenon doses first patient in Phase I trial of solid tumours [clinicaltrialsarena.com]

- 23. Parthenon Therapeutics Announces Publication in Journal for ImmunoTherapy of Cancer on the Role of PRTH-101 Inhibiting DDR1 in Immune Excluded Tumors | Incendia Therapeutics [incendiatx.com]

- 24. Parthenon Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of PRTH-101, a Novel DDR1 Inhibitor for the Treatment of Immune-Excluded Solid Tumors | Incendia Therapeutics [incendiatx.com]

- 25. businesswire.com [businesswire.com]

- 26. firstwordpharma.com [firstwordpharma.com]

Parthenosin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenosin, a sesquiterpene lactone, is the primary bioactive compound isolated from the medicinal plant Feverfew (Tanacetum parthenium). Traditionally used for its anti-inflammatory properties in treating migraines and arthritis, this compound has garnered significant scientific interest for its potential as a therapeutic agent in a range of diseases, most notably cancer.[1][2][3] Its multifaceted mechanism of action, primarily centered on the inhibition of key inflammatory and cell survival pathways, makes it a compelling candidate for further drug development.[1][4] This technical guide provides an in-depth overview of this compound's core mechanisms, a summary of quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Core Mechanisms of Action

This compound exerts its biological effects by targeting multiple critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.[5] Its chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, allows it to interact with nucleophilic sites on proteins, notably cysteine residues, thereby modulating their function.[1]

Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway

A primary mechanism underlying this compound's potent anti-inflammatory effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a crucial transcription factor that is constitutively active in many inflammatory diseases and cancers, controlling the expression of genes involved in inflammation, cell survival, and proliferation.[1][7]

This compound has been shown to directly inhibit the IκB Kinase (IKK) complex.[8][9][10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][9][10] As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes, such as IL-8 and other cytokines.[9][10][12]

Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation and gene transcription.

Anti-Cancer Effects: Multiple Pathway Modulation

This compound's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in malignancies.

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently hyper-activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] this compound has been identified as a potent inhibitor of the JAK/STAT3 pathway.[13][14] It acts as a pan-JAK inhibitor by covalently binding to and inactivating Janus kinases (JAKs), the upstream activators of STAT3.[13][14][15] By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of STAT3 target genes.[13][14]

Caption: this compound covalently modifies and inhibits JAKs, blocking STAT3 activation.

This compound induces programmed cell death, or apoptosis, in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17]

-

Intrinsic Pathway: this compound can increase the expression of the pro-apoptotic protein Bim.[17] This leads to mitochondrial dysfunction, characterized by a reduction in the mitochondrial membrane potential (ΔΨmit).[18] This dysfunction promotes the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, leading to cell death.[2][17]

-

Extrinsic Pathway: The compound has been shown to upregulate the expression of Death Receptor 5 (DR5).[17] This sensitizes cells to apoptosis initiated by the binding of ligands like TRAIL, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to t-Bid, further engaging the mitochondrial pathway.[17]

This compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS), such as peroxides and superoxide anions, and a corresponding decrease in the antioxidant glutathione (GSH).[18] This induction of oxidative stress is a key mechanism for triggering apoptosis.[5][16][18] Elevated ROS levels can cause damage to cellular components and lead to mitochondrial dysfunction, further amplifying the apoptotic signal.[5][18]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Key Observed Effect(s) | Reference(s) |

| Various Lymphoid | Lymphoid Malignancies | Resazurin Assay | Time & Dose-dependent | Decrease in metabolic activity | [18] |

| H929, Farage, Raji, etc. | Lymphoid Malignancies | Flow Cytometry (Annexin V) | 5-10 µM | Dose-dependent increase in apoptosis | [18] |

| HeLa | Cervical Cancer | Luciferase Reporter | IC50 = 2.628 µmol/L | Inhibition of IL-6-induced STAT3 activity | [14] |

| MC-3, HN22 | Oral Cancer | MTS Assay, Western Blot | 10-20 µM | Increased cleavage of caspase-3 and PARP | [17] |

| PC3, DU145 | Prostate Cancer | Flow Cytometry | 5 µM (+ Hyperthermia) | Significant increase in sub-G1 (apoptotic) cells | [19] |

| MKN-28, MKN-45, etc. | Gastric Cancer | Not specified | Not specified | Downregulated NF-κB phosphorylation | [7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer/Disease Model | This compound Dosage | Key Outcome(s) | Reference(s) |

| Nude Mouse Xenograft | Oral Cancer | Not specified | Shrunk tumor size and volume via apoptosis | [17] |

| Rat | Angiotensin II-induced LVH | 0.5 mg/kg/day, i.p. | Attenuated left ventricular hypertrophy | [20] |

| CFTR-KO Mice | LPS-induced Inflammation | Not specified | Inhibited PMN influx and cytokine production | [9][10] |

| Murine CAC Model | Colitis-Associated Cancer | 2 and 4 mg/kg | Reduced histological acuteness, increased apoptosis | [2] |

| Rat CIA Model | Collagen-Induced Arthritis | Not specified | Reduced synovitis, inflammation, and bone erosion | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (Resazurin/MTS Assay)

This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 20 µL of Resazurin or MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance (for MTS) or fluorescence (for Resazurin) using a microplate reader at the appropriate wavelength.

-

Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Apoptosis Assessment (Annexin V/7-AAD Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.[18]

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-Aminoactinomycin D).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

-

Gating: Differentiate cell populations: Viable (Annexin V-/7-AAD-), Early Apoptotic (Annexin V+/7-AAD-), and Late Apoptotic/Necrotic (Annexin V+/7-AAD+).

Caption: A typical workflow for assessing this compound's effects on cancer cells in vitro.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., p65, IκBα, STAT3, Bim, Caspase-3).[17]

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-phospho-STAT3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Actin or tubulin is typically used as a loading control.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[17]

-

Animal Housing: Use immunodeficient mice (e.g., nude or SCID mice) housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the predetermined dosage and schedule (e.g., daily or several times a week).

-

Data Collection: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

Challenges and Future Directions

Despite its promising preclinical results, the development of this compound as a therapeutic agent faces challenges, primarily its high lipophilicity and limited bioavailability.[18] To overcome these limitations, research is focused on developing more soluble analogs and novel drug delivery systems. One such derivative, dimethylamino-parthenolide (DMAPT), has shown improved water solubility and is under investigation.[1]

Future research should continue to explore:

-

The efficacy of this compound in combination with standard chemotherapies or targeted agents to enhance sensitivity and overcome drug resistance.[1][4]

-

The identification of predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.

-

The long-term safety and tolerability in more advanced preclinical models before moving towards clinical trials.

Conclusion

This compound is a potent natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to concurrently inhibit pro-survival and pro-inflammatory pathways like NF-κB and STAT3, while inducing ROS-mediated apoptosis, provides a strong rationale for its continued development. While challenges in bioavailability must be addressed, this compound and its derivatives represent a promising class of molecules for the development of novel therapeutic strategies.

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies [mdpi.com]

- 2. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parthenolide could become a promising and stable drug with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 8. Parthenolide attenuates LPS-induced activation of NF-κB in a time-dependent manner in rat myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 13. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermosensitization and induction of apoptosis or cell-cycle arrest via the MAPK cascade by parthenolide, an NF-κB inhibitor, in human prostate cancer androgen-independent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Parthenolide inhibits pro-inflammatory cytokine production and exhibits protective effects on progression of collagen-induced arthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Parthenosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenosin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing both traditional and modern extraction and purification methodologies. Furthermore, this document summarizes the quantitative biological data of this compound and the closely related compound, parthenolide, and elucidates the key signaling pathways modulated by this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound is a major bioactive constituent of Parthenium hysterophorus, a plant belonging to the Asteraceae family.[1] This plant is also a source of other phytochemicals, including phenolics, flavonoids, and alkaloids. Structurally, this compound is a pseudoguaianolide, a type of sesquiterpene lactone characterized by a five-membered lactone ring. The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for its biological activities.[2]

Isolation of this compound: Experimental Protocols

The isolation of this compound from Parthenium hysterophorus can be achieved through various extraction and chromatographic techniques. Below are detailed protocols for both a traditional and a modern approach.

Traditional Method: Solvent Extraction and Column Chromatography

This method relies on the sequential extraction of the plant material with solvents of increasing polarity, followed by purification using column chromatography.

Protocol:

-

Plant Material Preparation: Air-dry the leaves of Parthenium hysterophorus in the shade and grind them into a fine powder.[1]

-

Successive Solvent Extraction:

-

Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude residue.[1]

-

Column Chromatography:

-

Adsorb the crude residue onto silica gel (100-200 mesh).[1]

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.[1]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Purification and Identification:

-

Combine the fractions containing the compound of interest (identified by TLC).

-

Re-chromatograph the combined fractions if necessary to achieve high purity.

-

The pure compound can be identified as this compound through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

-

Modern Method: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more efficient and environmentally friendly method that can reduce extraction time and solvent consumption.[4]

Protocol:

-

Plant Material Preparation: Prepare the powdered plant material as described in the traditional method.

-

Ultrasonic Extraction:

-

Suspend the powdered plant material in a suitable solvent (e.g., ethanol).[4]

-

Place the suspension in an ultrasonic bath.

-

Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) and at a controlled temperature.

-

-

Filtration and Concentration:

-

Filter the mixture to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Purification: The crude extract can then be purified using column chromatography as described in the traditional method.

Quantitative Biological Activity of this compound and Parthenolide

The following tables summarize the reported IC50 values for this compound and its close analog, parthenolide, highlighting their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Parthenolide against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [5][6] |

| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [5][6] |

Table 2: Anti-inflammatory Activity of Parthenolide

| Compound | Assay | IC50 (µM) | Reference |

| Parthenolide | JAK2 Kinase Inhibition | 3.937 | [7] |

| Parthenolide | IL-6-induced STAT3 Luciferase Activity | 2.628 | [7] |

Signaling Pathways Modulated by this compound/Parthenolide

This compound and parthenolide exert their biological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms, accompanied by Graphviz diagrams to visualize the molecular interactions.

Inhibition of the NF-κB Signaling Pathway

Parthenolide is a well-established inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival. Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[8]

Inhibition of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is crucial for cytokine signaling and is often aberrantly activated in cancer and inflammatory diseases. Parthenolide has been shown to be a potent inhibitor of this pathway by directly targeting and inactivating Janus kinases (JAKs), particularly JAK2.[7][9] It achieves this by covalently modifying specific cysteine residues on JAK2, thereby suppressing its kinase activity and preventing the subsequent phosphorylation and activation of STAT3.[7][9]

Induction of the Apoptosis Signaling Pathway

Parthenolide induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[11] The extrinsic pathway is triggered by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, which ultimately leads to programmed cell death. Parthenolide treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5][6]

Conclusion

This compound, a sesquiterpene lactone from Parthenium hysterophorus, demonstrates significant potential as a therapeutic agent due to its potent cytotoxic and anti-inflammatory activities. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its isolation, and a summary of its quantitative biological effects. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB, JAK/STAT3, and apoptosis signaling pathways, provides a solid foundation for further research and development of this compound and its derivatives as novel drug candidates for the treatment of cancer and inflammatory disorders. The provided experimental protocols and pathway diagrams serve as valuable resources for scientists and researchers in this field.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcps.org [ijcps.org]

- 4. phcogj.com [phcogj.com]

- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Parthenosin: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction